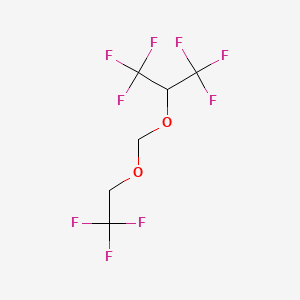
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane typically involves the reaction of hexafluoropropylene oxide with trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols and acids.
Reduction: Reduction reactions yield fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, which are valuable intermediates in various chemical processes.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane finds applications in several scientific fields:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize specific conformations.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty polymers and as a heat transfer fluid in high-temperature applications.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and protein folding pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with distinct chemical properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane stands out due to its unique combination of fluorinated groups, which confer exceptional thermal stability and chemical inertness. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research and industry highlight its versatility and importance.
Properties
Molecular Formula |
C6H5F9O2 |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxymethoxy)propane |
InChI |
InChI=1S/C6H5F9O2/c7-4(8,9)1-16-2-17-3(5(10,11)12)6(13,14)15/h3H,1-2H2 |
InChI Key |
UZENWHWFOXPOBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OCOC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















